molecular formula C6H10O2 B1584830 Hex-3-enoic acid CAS No. 4219-24-3

Hex-3-enoic acid

Cat. No. B1584830
CAS RN: 4219-24-3
M. Wt: 114.14 g/mol
InChI Key: XXHDAWYDNSXJQM-UHFFFAOYSA-N
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Description

Hex-3-enoic acid, also known as (E)-3-Hexenoic acid or trans-3-Hexenoic Acid, is an unsaturated organic compound . It is commonly used as a fragrance ingredient in a variety of products, including food, beverages, and personal care products . It can also be used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular formula of Hex-3-enoic acid is C6H10O2 . The molecular weight is 114.1424 . The IUPAC Standard InChI is InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h3-4H,2,5H2,1H3,(H,7,8)/b4-3+ .

Scientific Research Applications

Redox Reactions in Subcritical Water

Hex-3-enoic acid, specifically the (Z)-isomer, can be produced through one-step intramolecular redox reactions of conjugated all E-dienals in subcritical water. This process does not require a metal catalyst and can efficiently transform (2E,4E)-hexa-2,4-dienal to (Z)-hex-3-enoic acid (Chen et al., 2012).

Hydrogenation Processes

Hex-3-enoic acid is also a product in the selective hydrogenation of sorbic acid. Catalysts like [Cp*Ru(sorbic acid)]CF3SO3 have been used in two-phase hydrogenation processes to efficiently convert sorbic acid to cis-hex-3-enoic acid (Leitmannová et al., 2006).

Stereoselective Catalytic Hydrogenation

In a similar vein, novel Cp*Ru complexes have been developed to catalytically hydrogenate sorbic acid and sorbic alcohol into cis-hex-3-enoic acid under mild conditions in liquid two-phase systems (Steines et al., 2000).

Synthesis of Gly-Gly cis Olefin Isostere

Hex-3-enoic acid plays a crucial role in the synthesis of complex molecules. For instance, (Z)-Hex-3-enedioic acid, a derivative, is a key intermediate in synthesizing (Z)-5-amino-3-pentenoic acid, a Gly-Gly cis olefin isostere. This compound has been synthesized via sequential oxidations starting from 1,4-cyclohexadiene (Perlman & Albeck, 2000).

Insights into Chemical Transformations

Research into the behavior of various hexenal compounds, including hex-3-enoic acid derivatives, has provided valuable insights into their reactivity and potential interactions with other substances, like proteins. Such studies are essential in understanding the chemical transformations and potential applications of these compounds (Vandemoortele et al., 2020).

Catalysis and Synthesis

Hex-3-enoic acid is also involved in catalytic processes and synthesis of other compounds. For example, studies have shown its role in intramolecular acylation and cyclopropanation reactions, contributing to the synthesis of complex organic structures (Ansell et al., 1968).

Safety And Hazards

Hex-3-enoic acid is classified as a skin corrosive/irritant and may cause an allergic skin reaction . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling this substance .

properties

IUPAC Name

hex-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h3-4H,2,5H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHDAWYDNSXJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063362
Record name 3-Hexenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Density

0.958-0.971
Record name 3-Hexenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/63/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Hex-3-enoic acid

CAS RN

4219-24-3
Record name 3-Hexenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4219-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hexenoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Hexenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hex-3-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.962
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
195
Citations
BL Wedzicha, C Picard - Food chemistry, 1993 - Elsevier
… the mechanism by measuring the stoichiometry (BSA : thiol and BSA:SA) of the reaction intermediate and the kinetics of the BSA-enhanced reaction in the presence of hex-3-enoic acid (…
Number of citations: 3 www.sciencedirect.com
MF Ansell, JC Emmett, RV Coombs - Journal of the Chemical Society C …, 1968 - pubs.rsc.org
… cis- and trans-Hex-3-enoic acid were obtained by hydrogenation of hex-3-ynoic acid, formed by the … Only trans-hex-3-enoic acid, obtained from the tri- (2-hydroxyet hyl) amine-cat alysed …
Number of citations: 25 pubs.rsc.org
E Leitmannová, R Malá, L Červený - Research on Chemical Intermediates, 2009 - Springer
… a proof of the theory of cis-hex-3-enoic acid izomerization. Using all these conditions the cis-… -hex-3-enoic acid was converted to trans-hex-3-enoic acid. Trans-hex-3-enoic acid attached …
Number of citations: 9 link.springer.com
S Steines, U Englert, B Drießen-Hölscher - Chemical Communications, 2000 - pubs.rsc.org
… However, in this case the hydrogenation activities and the selectivities to cis-hex-3-enoic acid are lower in comparison to the stronger coordinating sulfolane and in comparison to the …
Number of citations: 46 pubs.rsc.org
X Chen, K Sumoto, S Mitani, T Yamagami… - The Journal of …, 2012 - Elsevier
… , non-conjugated Z-enoic acid, (Z)-hex-3-enoic acid, in 42% yield without the usage of a metal … The obtained (Z)-hex-3-enoic acid was transformed to cis-β-hydroxy-γ-ethyl-γ-lactone in 90…
Number of citations: 8 www.sciencedirect.com
E Leitmannová, J Storch, L Červený - Reaction Kinetics and Catalysis …, 2006 - Springer
… by a slower desired reaction, formation of cis-hex-3-enoic acid and enabled faster formation of side reactions according to cis-hex-3-enoic acid amount. As a measure of activity the TOF …
Number of citations: 6 link.springer.com
RF Garwood, CJ Scott, BCL Weedon - Chemical Communications …, 1965 - pubs.rsc.org
… (squalane) of the products (IVa), (Va), and (VIa) formed from cis- and trans-hex-3enoic acid (… and stereochemistry to that obtained from trans-hex-3-enoic acid (Ia) . Evidently the methyl …
Number of citations: 19 pubs.rsc.org
E Leitmannová, L Červený - Reaction Kinetics, Mechanisms and …, 2010 - akjournals.com
… acid to cis-hex-3-enoic acid using … cis-hex-3-enoic acid, generating a very high selectivity under mild conditions [1–4]. The desired leaf alcohol can be obtained from cis-hex-3-enoic acid …
Number of citations: 2 akjournals.com
Y He, Z Yang, J Yan - Journal of Chemical Research, 2010 - journals.sagepub.com
… When but-3-enoic acid and trans-hex-3-enoic acid were treated under the same conditions, only unsaturated lactones were found after workup. When hex-5-enoic acid was subjected to …
Number of citations: 1 journals.sagepub.com
M Kotova, E Vyskočilová, L Červený - Catalysis Letters, 2017 - Springer
… acid to cis-hex-3-enoic acid in a biphasic system of water-heptane with a selectivity 44–66%. … Hydrogenation of sorbic acid to cis-hex-3-enoic acid using immobilized catalyst was carried …
Number of citations: 9 link.springer.com

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